2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound with a complex structure It features a quinoline core substituted with a fluoro and phenyl group, linked to an acetamide moiety through an ether linkage
Scientific Research Applications
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro and Phenyl Groups: The fluoro and phenyl groups can be introduced via electrophilic aromatic substitution reactions.
Ether Formation: The quinoline derivative is then reacted with an appropriate alkyl halide to form the ether linkage.
Acetamide Formation: The final step involves the reaction of the ether-linked quinoline derivative with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxybenzyl)acetamide
- 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-chlorobenzyl)acetamide
Uniqueness
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluoro group enhances its binding affinity to biological targets, while the phenyl and acetamide moieties contribute to its overall stability and solubility.
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-17-7-9-18(10-8-17)15-27-25(29)16-30-24-14-23(19-5-3-2-4-6-19)28-22-12-11-20(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGFIFAVQXFXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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